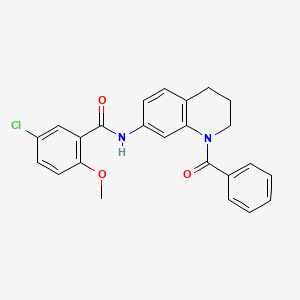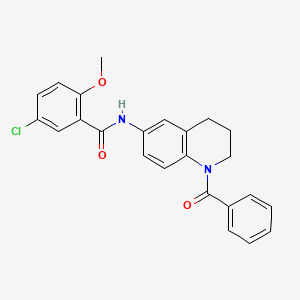
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide, also known as BCTM, is a novel synthetic compound with potential applications in scientific research. BCTM is a member of the quinoline family of compounds and is composed of two fused aromatic rings with a benzoyl group attached to the nitrogen atom of the quinoline ring. BCTM has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery. In
Aplicaciones Científicas De Investigación
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery. In particular, it has been tested for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has also been studied for its ability to inhibit the inflammatory response in certain cell types. Furthermore, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has been studied for its potential to modulate the activity of certain receptors and ion channels, such as the serotonin and dopamine receptors.
Mecanismo De Acción
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has been shown to modulate the activity of certain receptors and ion channels, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its ability to inhibit the inflammatory response in certain cell types. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has been studied for its potential to modulate the activity of certain receptors and ion channels, such as the serotonin and dopamine receptors. Furthermore, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive compound that is easy to synthesize. Additionally, it is a relatively stable compound that is not easily degraded by light or heat. Furthermore, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has been shown to have a wide range of biological activities, making it a useful tool for studying the effects of various biochemical and physiological processes.
However, there are also some limitations to its use in laboratory experiments. For example, the mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide is not yet fully understood, making it difficult to predict its effects on various biochemical and physiological processes. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has been shown to have a wide range of biological activities, making it difficult to control the effects of the compound in laboratory experiments.
Direcciones Futuras
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has potential applications in medicinal chemistry, biochemistry, and drug discovery. In particular, it has potential to be used as a tool for studying the effects of various biochemical and physiological processes. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has potential to be used as a tool for modulating the activity of certain receptors and ion channels, such as the serotonin and dopamine receptors. Furthermore, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has potential to be used as a tool for inhibiting the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Finally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has potential to be used as an anti-inflammatory agent.
Métodos De Síntesis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-2-methoxybenzaldehyde and 1-benzoyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then reacted with hydrochloric acid to form N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-30-22-12-10-18(25)14-20(22)23(28)26-19-11-9-16-8-5-13-27(21(16)15-19)24(29)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBSVJGDMCEYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B6560908.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B6560923.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide](/img/structure/B6560927.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6560933.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B6560935.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6560946.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B6560951.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6560955.png)
![2-cyclohexyl-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6560957.png)
![5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B6560963.png)
![1-(furan-2-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B6560969.png)

![N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6560989.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B6561004.png)